gliocladinin A
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Overview
Description
gliocladinin A is a natural product found in Gliocladium, Ophiocordyceps sinensis, and Sphaerostilbella with data available.
Scientific Research Applications
Antimicrobial and Antitumor Properties
Gliocladinins A and B are p-terphenyl derivatives isolated from cultures of Gliocladium sp. These compounds demonstrate modest antimicrobial activity against Staphylococcus aureus and inhibitory effects on human tumor cell lines, including HeLa and HCT116 (Guo et al., 2007).
Cytotoxic Activity
Gliocladinin C, another derivative, isolated from Chaetomium subaffine, showed cytotoxic activity against human tumor cell lines Hep-2 and HepG-2 (Han et al., 2019).
Biocontrol Agent Properties
Gliocladium sp., from which gliocladinins are derived, exhibits characteristics beneficial for biocontrol. It has been used in agricultural applications for controlling plant diseases and enhancing plant growth (Papavizas, 1992). For instance, Gliocladium virens, a species of this genus, is known for its antifungal properties and ability to suppress soilborne plant pathogens (Wilhite et al., 2001).
Induction of Systemic Resistance in Plants
Gliocladium roseum, another species, has been observed to induce systemic resistance in plants, thereby enhancing their ability to resist diseases (Lahoz et al., 2004).
Properties
Molecular Formula |
C21H22O6 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(5S,6R)-5,6-dihydroxy-3-methoxy-2,5-bis(4-methoxyphenyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C21H22O6/c1-25-15-8-4-13(5-9-15)18-17(27-3)12-21(24,20(23)19(18)22)14-6-10-16(26-2)11-7-14/h4-11,20,23-24H,12H2,1-3H3/t20-,21-/m0/s1 |
InChI Key |
GZSCQNISHIIIPB-SFTDATJTSA-N |
Isomeric SMILES |
COC1=C(C(=O)[C@@H]([C@](C1)(C2=CC=C(C=C2)OC)O)O)C3=CC=C(C=C3)OC |
Canonical SMILES |
COC1=C(C(=O)C(C(C1)(C2=CC=C(C=C2)OC)O)O)C3=CC=C(C=C3)OC |
Synonyms |
gliocladinin A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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